

# Comprehensive Characterization of N-(2-hydroxypropyl)benzamide: Purity, Structural Confirmation, and Chiral Resolution

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## Compound of Interest

Compound Name: *N*-(2-hydroxypropyl)benzamide

CAS No.: 23054-66-2

Cat. No.: B3001974

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## Executive Summary

**N-(2-hydroxypropyl)benzamide** (CAS: 4160-52-5) is a critical intermediate in the synthesis of functionalized polymers and pharmaceutical amides. Its characterization presents a tripartite analytical challenge:

- **Regio-isomerism:** Differentiating the target *N*-(2-hydroxypropyl) structure from the linear *N*-(3-hydroxypropyl) impurity.<sup>[1]</sup>
- **Chirality:** The C2 position on the propyl chain creates a stereocenter, requiring enantiomeric resolution (vs  
).<sup>[1]</sup>
- **Purity:** Quantifying trace hydrolysis products (Benzoic acid) and starting materials (1-amino-2-propanol).

This guide provides a validated workflow for the complete characterization of **N-(2-hydroxypropyl)benzamide**, moving from structural elucidation to quantitative chiral purity assessment.<sup>[1]</sup>

## Structural Elucidation & Identity (Protocol A)

Before purity testing, the chemical structure must be unequivocally confirmed, specifically to rule out the linear isomer N-(3-hydroxypropyl)benzamide.

### Mass Spectrometry (LC-MS/MS)

- Ionization: ESI Positive Mode ( )
- Target Mass:  $m/z$  180.1 (MW = 179.22 g/mol )
- Fragmentation Logic:
  - $m/z$  180  
105: Loss of the hydroxypropyl amine chain ( ), leaving the benzoyl cation ( ). This confirms the benzamide core.[\[1\]](#)
  - $m/z$  180  
162: Loss of water ( ), common in secondary alcohols.

### Nuclear Magnetic Resonance (NMR)

The definitive distinction between the 2-hydroxy and 3-hydroxy isomers lies in the proton signals of the alkyl chain.[\[1\]](#)

Feature	N-(2-hydroxypropyl)benzamide (Target)	N-(3-hydroxypropyl)benzamide (Isomer)
Methyl Group	Doublet at ~1.1 ppm (3H)	Triplet or Multiplet (if terminal ethyl)
Methine (CH-OH)	Multiplet at ~3.9 ppm (1H)	Absent (Only methylenes present)
Amide NH	Broad singlet/triplet ~6-7 ppm	Broad singlet/triplet

Critical Check: If the spectrum lacks a distinct methyl doublet at high field, the sample is likely the linear isomer or a mixture.

## Purity & Impurity Profiling (Protocol B)

This Reverse-Phase HPLC (RP-HPLC) method is designed to separate the target amide from benzoic acid (degradation product) and benzoyl chloride related impurities.

## Chromatographic Conditions

- System: UPLC or HPLC with PDA Detector.
- Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18),  
mm, 3.5  
m.[1]
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV @ 254 nm (Primary), 210 nm (Secondary for aliphatic impurities).[1]

- Column Temp: 30°C.

## Gradient Table[1]

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold (Polar impurities)
12.0	10	90	Linear Gradient
15.0	10	90	Wash
15.1	95	5	Re-equilibration
20.0	95	5	Stop

## System Suitability Criteria

- Tailing Factor (Target Peak):
- Resolution ( ): > 2.0 between Benzoic Acid and **N-(2-hydroxypropyl)benzamide**.
- Precision: RSD  
1.0% for retention time (n=6).[1]

## Chiral Resolution (Protocol C)

**N-(2-hydroxypropyl)benzamide** contains one chiral center.[1] Separation of the enantiomers requires a polysaccharide-based chiral stationary phase.

## Method Strategy

Standard C18 columns cannot separate enantiomers.[1] We utilize an Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or equivalent) in Normal Phase mode.

## Chromatographic Conditions

- Column: Chiralpak AD-H (Amylose derivative),  
mm, 5  
m.[1]
- Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
  - Note: Isopropanol is preferred over Ethanol here to improve peak shape via hydrogen bonding modulation.
- Flow Rate: 1.0 mL/min.[2]
- Temperature: 25°C.
- Detection: UV @ 254 nm.

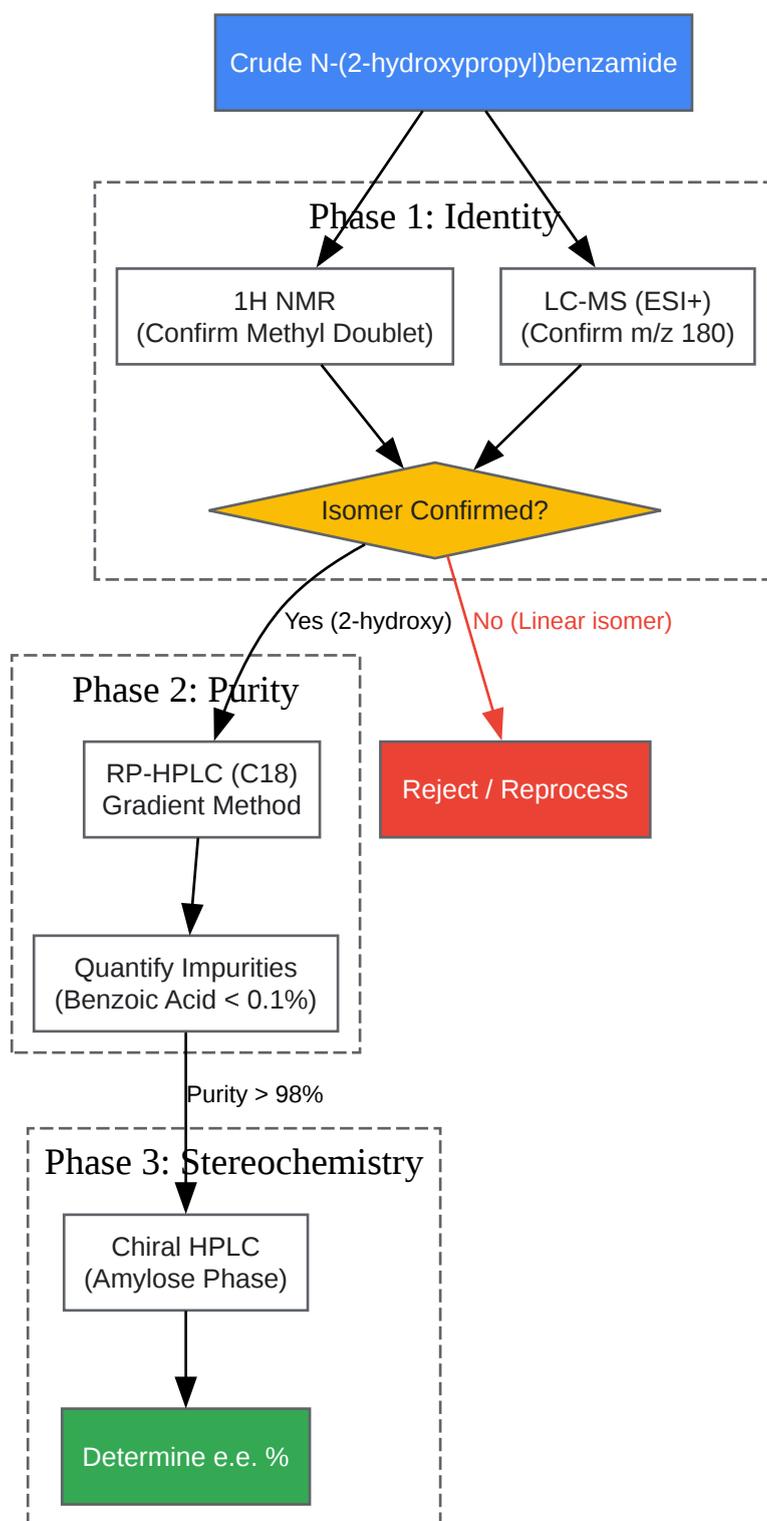
## Expected Performance

- Retention: Enantiomer 1 (  
min), Enantiomer 2 (  
min).[1]
- Selectivity (  
): Typically > 1.2 for this benzamide class on Amylose phases.[1]

## Analytical Workflow Visualization

The following diagrams illustrate the logical flow of characterization and the decision-making process for method development.

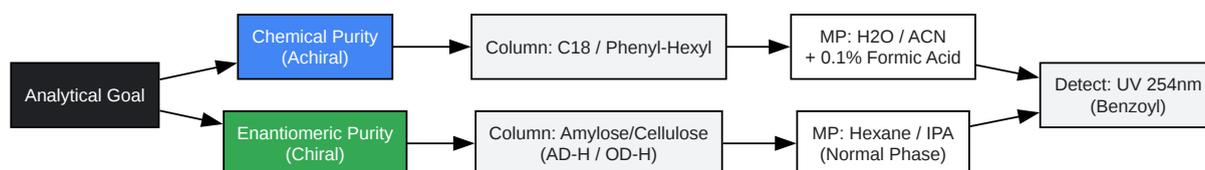
## Characterization Workflow



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Figure 1: Step-by-step analytical workflow from crude material to validated chiral purity.

## HPLC Method Selection Logic



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Figure 2: Decision tree for selecting the appropriate chromatographic system based on analytical requirements.

## References

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- Ye, L., et al. (2006). Chiral Separation of Benzamide Antipsychotics and Determination of Their Enantiomers by High Performance Liquid Chromatography.<sup>[1]</sup> Journal of Pharmaceutical and Biomedical Analysis.<sup>[1]</sup> Retrieved from [\[Link\]](#)
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## Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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